N-{3-[4-(Trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide N-{3-[4-(Trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 714948-88-6
VCID: VC0356439
InChI: InChI=1S/C21H15F3N4O3S/c22-21(23,24)31-15-12-10-14(11-13-15)25-19-20(27-18-9-5-4-8-17(18)26-19)28-32(29,30)16-6-2-1-3-7-16/h1-13H,(H,25,26)(H,27,28)
SMILES: C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC(F)(F)F
Molecular Formula: C21H15F3N4O3S
Molecular Weight: 460.4g/mol

N-{3-[4-(Trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide

CAS No.: 714948-88-6

Main Products

VCID: VC0356439

Molecular Formula: C21H15F3N4O3S

Molecular Weight: 460.4g/mol

N-{3-[4-(Trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide - 714948-88-6

CAS No. 714948-88-6
Product Name N-{3-[4-(Trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide
Molecular Formula C21H15F3N4O3S
Molecular Weight 460.4g/mol
IUPAC Name N-[3-[4-(trifluoromethoxy)anilino]quinoxalin-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H15F3N4O3S/c22-21(23,24)31-15-12-10-14(11-13-15)25-19-20(27-18-9-5-4-8-17(18)26-19)28-32(29,30)16-6-2-1-3-7-16/h1-13H,(H,25,26)(H,27,28)
Standard InChIKey QMOUCDQRNZRYQF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC(F)(F)F
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC(F)(F)F
PubChem Compound 1402199
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator